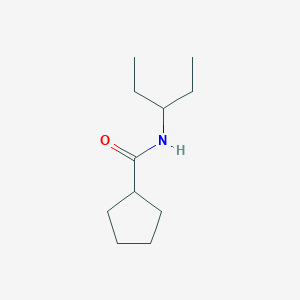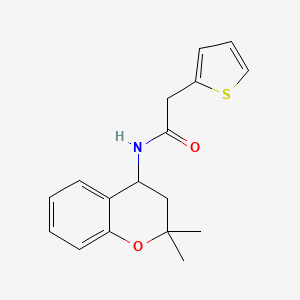![molecular formula C20H13ClN2O3 B5336961 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5336961.png)
4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has been the subject of scientific research due to its potential medicinal properties. This compound belongs to the class of oxazolone derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is not well understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. The compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potential to exhibit various biological activities. However, one of the limitations is the lack of information on its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for the research on 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one. Some of the potential areas of research include:
1. Investigating the mechanism of action of the compound and identifying its molecular targets.
2. Evaluating the toxicity and safety profile of the compound in animal models.
3. Developing new derivatives of the compound with improved biological activities.
4. Investigating the potential of the compound as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. The compound has been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. However, further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been reported in the literature using different methods. One of the methods involves the reaction of 4-chlorobenzaldehyde and 3-acetylindole in the presence of ethanol and piperidine. The resulting product is then treated with chloroacetic acid and potassium carbonate to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been the subject of scientific research due to its potential medicinal properties. It has been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. The compound has been tested against various microorganisms, including bacteria, fungi, and viruses, and has shown promising results.
Eigenschaften
IUPAC Name |
(4Z)-4-[(1-acetylindol-3-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c1-12(24)23-11-14(16-4-2-3-5-18(16)23)10-17-20(25)26-19(22-17)13-6-8-15(21)9-7-13/h2-11H,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCWOXATJGQEEG-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate](/img/structure/B5336882.png)
![N-methyl-3-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)propanamide dihydrochloride](/img/structure/B5336889.png)
![2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5336893.png)
![methyl 7-(3,4-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5336899.png)
![(5R,11aS)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5336912.png)
![methyl 6-[(4-pyridin-4-ylpiperidin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B5336918.png)



![N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5336950.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5336975.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5336982.png)
![3-(4-ethoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5336990.png)
![3-(4-fluorobenzyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5336998.png)
